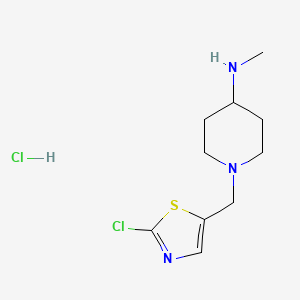

1-((2-chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine hydrochloride

Description

1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine hydrochloride is a synthetic organic compound characterized by a thiazole ring substituted with a chlorine atom at the 2-position and a piperidin-4-amine moiety linked via a methyl group. Key physicochemical properties include a molecular formula of C₉H₁₄ClN₃S·2HCl, a molecular weight of 304.67 g/mol, a LogP value of 3.96 (indicating moderate lipophilicity), and a polar surface area (PSA) of 70.39 Ų . Its structure combines the electron-withdrawing chlorothiazolyl group with the sterically hindered N-methylpiperidine, which may influence receptor-binding specificity and metabolic stability compared to simpler analogs.

Properties

Molecular Formula |

C10H17Cl2N3S |

|---|---|

Molecular Weight |

282.2 g/mol |

IUPAC Name |

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpiperidin-4-amine;hydrochloride |

InChI |

InChI=1S/C10H16ClN3S.ClH/c1-12-8-2-4-14(5-3-8)7-9-6-13-10(11)15-9;/h6,8,12H,2-5,7H2,1H3;1H |

InChI Key |

ZXEITKDOYHNQPL-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCN(CC1)CC2=CN=C(S2)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds through the following key stages:

Formation of the 2-chlorothiazole ring: This involves cyclization and chlorination reactions starting from appropriate precursors such as thioamides or halogenated precursors. The chlorothiazole ring is a critical heterocyclic scaffold that imparts biological activity.

Attachment of the piperidin-4-amine moiety: The chlorothiazole intermediate undergoes nucleophilic substitution with a piperidine derivative, typically piperidin-4-amine or its protected form, to form the methylene linkage.

N-methylation of the piperidine nitrogen: The secondary amine on the piperidine ring is methylated, often using methylating agents such as methyl iodide or formaldehyde with a reducing agent, to yield the N-methylpiperidin-4-amine structure.

Formation of the hydrochloride salt: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in polar solvents like ethanol or methanol, enhancing solubility and stability.

Detailed Stepwise Synthesis

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 2-chlorothiazole ring | Cyclization of thioamide precursors with chlorinating agents (e.g., POCl3) | Control of temperature and stoichiometry critical to avoid over-chlorination |

| 2 | Nucleophilic substitution to attach piperidin-4-amine | Reaction of chlorothiazole intermediate with piperidin-4-amine or protected derivative in polar aprotic solvents (e.g., DMF) | Protection of amine groups (e.g., Boc protection) may be used to prevent side reactions |

| 3 | N-methylation of piperidine nitrogen | Methyl iodide or formaldehyde with sodium cyanoborohydride under mild conditions | Selective methylation avoids over-alkylation |

| 4 | Salt formation | Treatment with HCl in ethanol or methanol | Yields the dihydrochloride salt, improving aqueous solubility |

Optimization Considerations

Protection/Deprotection Strategies: To prevent side reactions during alkylation, the piperidine nitrogen or amine groups may be temporarily protected (e.g., tert-butoxycarbonyl (Boc) groups), then deprotected after methylation.

Reaction Conditions: Temperature, solvent choice, and reaction time are optimized to maximize yield and purity. For example, nucleophilic substitution is typically performed at moderate temperatures (50–80°C) to balance reaction rate and side product formation.

Purification: Crystallization or chromatographic techniques are employed to isolate the hydrochloride salt with purity >95%, confirmed by HPLC and NMR.

Chemical Reaction Analysis

The compound’s synthesis involves several key reaction types:

Cyclization and Chlorination: Formation of the chlorothiazole ring involves intramolecular cyclization and electrophilic chlorination, requiring precise control to avoid unwanted side products.

Nucleophilic Substitution: The chlorine atom on the thiazole ring is displaced by the nucleophilic amine of the piperidine derivative, forming the methylene bridge.

Methylation: Selective methylation of the piperidine nitrogen is achieved under mild reductive alkylation conditions to prevent quaternization.

Salt Formation: Acid-base reaction with hydrochloric acid yields the stable dihydrochloride salt.

Data Table: Physicochemical Properties and Comparison

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₉H₁₄ClN₃S·2HCl | Dihydrochloride salt form |

| Molecular Weight | 304.67 g/mol | Includes two HCl units |

| LogP | 3.96 | Moderate lipophilicity |

| Polar Surface Area (PSA) | 70.39 Ų | Influences solubility and permeability |

| Salt Form | Dihydrochloride | Enhances aqueous solubility |

| Compound | Molecular Formula | MW (g/mol) | LogP | PSA (Ų) | Salt Form |

|---|---|---|---|---|---|

| This compound | C₉H₁₄ClN₃S·2HCl | 304.67 | 3.96 | 70.39 | Dihydrochloride |

| (2-Chlorothiazol-5-yl)methylamine hydrochloride | C₄H₆ClN₂S·HCl | ~186.98 | ~1.2 | ~52.0 | Hydrochloride |

Research Findings and Applications Related to Preparation

The synthetic route is adapted from analogous piperidine and thiazole chemistry, with reported yields varying depending on the protection strategy and methylation efficiency.

Multi-step syntheses often require optimization to improve overall yield, which can be low (2–5%) without careful control.

Analytical techniques such as HPLC, NMR (¹H and ¹³C), and mass spectrometry are essential for confirming structure and purity at each stage.

Stability studies indicate that the hydrochloride salt form is more stable and soluble in polar solvents, facilitating handling and formulation.

Chemical Reactions Analysis

1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorothiazole ring is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-((2-chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Complexity of Substituents : The target compound’s N-methylpiperidin-4-amine group introduces steric bulk and a tertiary amine, which may enhance binding to hydrophobic pockets in biological targets compared to simpler amines like methylamine (SC-22135) .

- Salt Form : The dihydrochloride salt likely offers superior aqueous solubility over hydrochloride salts, advantageous for formulation .

Biological Activity

1-((2-chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which combines a piperidine ring with a chlorothiazole moiety, suggests possible interactions with various biological systems, particularly in the central nervous system. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₁₁ClN₂S

- Molecular Weight : 202.71 g/mol

- CAS Number : 1420852-85-2

The compound's structure is pivotal in determining its biological activity. The presence of the chlorothiazole group may enhance its ability to interact with specific receptors or enzymes within biological systems.

This compound is believed to modulate neurotransmitter systems, acting as either an agonist or antagonist at certain receptor sites. This modulation can influence various neurological pathways, suggesting potential therapeutic applications in treating conditions such as anxiety, depression, and other neurological disorders.

Interaction Studies

Interaction studies are critical for understanding the compound's biological effects. These studies typically involve:

- Binding assays to determine affinity for specific receptors.

- Functional assays to assess the physiological effects of receptor activation or inhibition.

Such investigations help elucidate the pharmacological profile of the compound and its therapeutic potential.

Antinociceptive Effects

Research indicates that compounds structurally similar to this compound exhibit significant antinociceptive properties. For instance, studies have shown that certain piperidine derivatives can effectively reduce pain responses in animal models through modulation of pain pathways.

Anti-inflammatory Properties

The anti-inflammatory activity of related compounds has been documented, suggesting that this compound may also possess similar effects. In vitro studies have demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines and nitric oxide (NO), which are key mediators in inflammatory responses.

Table: Comparison of Biological Activities

Case Study 1: Neuropharmacological Evaluation

A study evaluated the neuropharmacological effects of a structurally related piperidine derivative in rodent models. The results indicated that administration led to significant reductions in anxiety-like behaviors and improved cognitive function. These findings support the hypothesis that similar compounds may exert beneficial effects on mood and cognition.

Case Study 2: Inflammatory Response Modulation

In another investigation, a compound analogous to this compound was tested for its ability to modulate inflammatory responses in macrophages. The results showed a marked decrease in inflammatory markers following treatment, indicating potential applications in managing inflammatory diseases.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-((2-chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine hydrochloride?

The synthesis of this compound typically involves multi-step routes, including:

- Condensation reactions to form the piperidin-4-amine core, followed by alkylation with 2-chlorothiazol-5-ylmethyl groups. For example, analogous syntheses of piperidine derivatives use 11-step processes with low yields (2–5%), highlighting the need for optimization at each stage .

- Protection/deprotection strategies for amine groups to prevent side reactions during alkylation. Evidence from structurally similar compounds suggests using tert-butoxycarbonyl (Boc) protection for the piperidine nitrogen .

- Salt formation (hydrochloride) via treatment with HCl in polar solvents like ethanol or methanol. Safety protocols for handling hydrochloride salts emphasize adequate ventilation and PPE .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions, e.g., distinguishing N-methylpiperidin-4-amine from regioisomers .

- Mass Spectrometry (MS) for molecular weight verification (e.g., ESI-MS to detect [M+H]⁺ ions).

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Hydrochloride salts are generally soluble in polar solvents (water, DMSO, methanol). Pre-saturation studies using UV-Vis spectrophotometry are recommended to determine exact solubility limits .

- Stability : Store at –20°C in airtight containers under inert gas (N₂/Ar). Degradation risks include hydrolysis of the thiazole ring in acidic/basic conditions; monitor via periodic HPLC .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis of this compound?

- Reaction Pathway Prediction : Quantum chemical calculations (e.g., DFT) can model transition states and identify energetically favorable routes for alkylation or cyclization steps .

- Solvent Selection : COSMO-RS simulations predict solvent effects on reaction yields, reducing trial-and-error experimentation .

- Docking Studies : Preliminary computational screening of the compound’s interactions with biological targets (e.g., enzymes) can prioritize synthetic efforts for high-value analogs .

Q. What strategies address low yields in multi-step syntheses of piperidine-thiazole hybrids?

- Intermediate Purification : Use flash chromatography or recrystallization after each step to minimize carryover impurities .

- Catalyst Optimization : Palladium-catalyzed cross-coupling or enzyme-mediated reactions (e.g., lipases for enantioselective steps) improve efficiency .

- Parallel Synthesis : High-throughput screening of reaction conditions (temperature, solvent, stoichiometry) using microreactors .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity?

- SAR Studies : Replace the 2-chlorothiazole group with fluorinated or brominated analogs to assess effects on receptor binding. For example, 3-chloro-4-fluorophenyl analogs show enhanced metabolic stability in related compounds .

- Piperidine Ring Modifications : Introduce sp³-rich substituents (e.g., methyl, cyclopropyl) to evaluate conformational rigidity and bioavailability .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

Q. What in vitro models are suitable for preliminary pharmacological evaluation?

- CYP450 Inhibition Assays : Screen for metabolic interference using human liver microsomes .

- Cell Membrane Permeability : Caco-2 monolayer studies predict oral bioavailability .

- Target-Specific Assays : If the compound is a kinase or GPCR ligand, use TR-FRET or cAMP accumulation assays .

Methodological Considerations

- Safety Protocols : Always use fume hoods, nitrile gloves, and lab coats when handling hydrochloride salts. Emergency measures for inhalation exposure include immediate fresh air and medical consultation .

- Data Reproducibility : Document reaction parameters (pH, humidity) rigorously, as minor variations can drastically alter hydrochloride salt crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.